4-[(diphenylacetyl)amino]benzamide
Description
4-[(Diphenylacetyl)amino]benzamide is a benzamide derivative characterized by a diphenylacetyl group attached to the amino position of the benzamide core. Its synthesis involves the acylation of amines with N-(diphenylacetyl)-4-aminobenzoyl chloride in dry dioxane, yielding a series of novel amides . The diphenylacetyl moiety imparts significant lipophilicity and steric bulk, which may influence both physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-20(24)17-11-13-18(14-12-17)23-21(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPORDFMVSYBZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diphenylacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of recoverable catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(Diphenylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(Diphenylacetyl)amino]benzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It finds applications in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(diphenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit serine proteases and other enzymes involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
The following analysis compares 4-[(diphenylacetyl)amino]benzamide with structurally related benzamides, focusing on synthesis, substituent effects, and functional implications.
Structural Analogs and Substituent Variations
Methoxy- and Sulfamoyl-Substituted Benzamides
Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] () feature methoxy and sulfamoyl groups. These substituents enhance hydrogen-bonding capacity and solubility compared to the lipophilic diphenylacetyl group. The sulfamoyl group may confer biological activity targeting enzymes like carbonic anhydrases .
Imatinib Mesylate (IM)
IM (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yl]aminophenyl]benzamide) () includes a pyrimidinylamino-phenyl group and a methylpiperazine tail. This complex structure enables kinase inhibition (e.g., BCR-ABL), whereas the diphenylacetyl group in this compound lacks such specificity. IM’s metabolism produces active metabolites, whereas diphenylacetyl derivatives may undergo hydrolysis or oxidation .
Alkoxy-Substituted Benzamides
Compounds like N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide () incorporate alkoxy chains (butoxy, pentyloxy), increasing solubility but reducing membrane permeability relative to diphenylacetyl derivatives.
Trifluoromethyl- and Hydrazone-Modified Benzamides
Derivatives such as N-(2-amino-4-(trifluoromethyl)phenethyl)benzamide () and hydrazonomethyl-linked benzamides () exhibit electron-withdrawing trifluoromethyl or hydrazone groups. These substituents alter electronic density and may enhance metabolic stability compared to diphenylacetyl’s electron-rich aromatic system .
Thiophene- and Hydrazide-Containing Benzamides
4-((Thiophen-2-yl-methylene)amino)benzamides () and 4-(dimethylamino)benzohydrazide () introduce heterocyclic (thiophene) or hydrazide functionalities. Thiophene enhances π-π stacking, while hydrazides offer additional hydrogen-bonding sites, contrasting with diphenylacetyl’s steric dominance .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- Lipophilicity : The diphenylacetyl group confers higher logP (5.2) compared to analogs with polar substituents (e.g., thiophene: 2.8).
- Solubility : Alkoxy and sulfamoyl groups () improve aqueous solubility, whereas diphenylacetyl derivatives exhibit poor solubility.
- Metabolism : Diphenylacetyl’s aromaticity may lead to oxidative metabolism (e.g., hydroxylation), while IM undergoes hepatic CYP3A4-mediated metabolism .
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